Leaving Group AbilityNucleophilic SubstitutionSN2 Reactivity
Butyl triflate (n-butyl trifluoromethanesulfonate, CH₃(CH₂)₃OSO₂CF₃) belongs to the alkyl triflate class of electrophilic reagents, characterized by the -OTf leaving group derived from the superacid triflic acid (CF₃SO₃H). Its defining feature is an extremely reactive leaving group in SN2 nucleophilic substitutions, owing to the exceptional stability of the triflate anion, which delocalizes negative charge across three oxygen atoms and a sulfur atom and is further stabilized by the electron-withdrawing trifluoromethyl group.
Molecular FormulaC5H9F3O3S
Molecular Weight206.19 g/mol
CAS No.75618-25-6
Cat. No.B1337834
⚠ Attention: For research use only. Not for human or veterinary use.
Butyl triflate (n-butyl trifluoromethanesulfonate, CH₃(CH₂)₃OSO₂CF₃) belongs to the alkyl triflate class of electrophilic reagents, characterized by the -OTf leaving group derived from the superacid triflic acid (CF₃SO₃H) [1]. Its defining feature is an extremely reactive leaving group in SN2 nucleophilic substitutions, owing to the exceptional stability of the triflate anion, which delocalizes negative charge across three oxygen atoms and a sulfur atom and is further stabilized by the electron-withdrawing trifluoromethyl group [2]. This high reactivity necessitates storage under strictly nucleophile-free conditions [3]. As a synthetic reagent, it is utilized in nucleophilic substitutions, Suzuki couplings, Heck reactions, and Kumada-Corriu cross-couplings [4].
1
Reactivity class
Alkyl triflate electrophile for SN2 and palladium/nickel cross-coupling reactions
2
Leaving group ability
Exceptionally weak conjugate acid anion enables alkylation of hindered or weakly nucleophilic substrates
3
Handling context
Requires strictly nucleophile-free and anhydrous technique; not a drop-in replacement for butyl halides
Storage under inert, moisture-free atmosphere
[1] Wikipedia Contributors. Triflate. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Triflate. View Source
[2] Wikipedia Contributors. Triflate. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Triflate. View Source
[3] Wikipedia Contributors. Triflate. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Triflate. View Source
[4] Wikipedia Contributors. Triflate. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Triflate. View Source
Why Generic Substitution of Butyl Triflate in Alkylation and Cross-Coupling is Scientifically Flawed
Direct substitution of butyl triflate with common alternative alkylating agents like butyl halides or other sulfonate esters is rarely feasible without significant experimental re-optimization, due to a vast difference in leaving group ability [1]. The triflate anion is a superior leaving group compared to halides, tosylates, and mesylates, enabling reactions with weak nucleophiles or sterically hindered substrates that would be inert to less reactive electrophiles [2][3]. This reactivity divergence means reaction conditions (temperature, solvent, catalyst, nucleophile) optimized for a butyl halide cannot be assumed to translate to butyl triflate. For instance, while n-butyl iodide was found adequately reactive for alkylation of a coal-derived polyanion, butyl triflate's extreme reactivity in metalation-trapping experiments resulted in complex product mixtures due to its non-selective nature, illustrating how substitution alters reaction outcomes [4][5]. Furthermore, stability profiles differ dramatically; butyl triflate is highly moisture-sensitive and requires stringent anhydrous handling, a constraint not applicable to all comparators [6].
Leaving group gap
Triflate anion is a far better leaving group than halides, tosylate, or mesylate. Reactions tuned for weaker leaving groups may fail or require extensive re-optimization.
Reactivity mismatch
In metalation-trapping studies, butyl triflate produced complex mixtures due to rapid non-selective capture, while butyl iodide was inert under identical conditions.
Stability divergence
Butyl triflate is highly moisture-sensitive and demands rigorous anhydrous handling; substituting with a less sensitive alkylating agent may introduce trace hydrolysis.
[1] B. L. Booth, R. N. Haszeldine and K. Laali, J. Chem. Soc., Perkin Trans. 1, 1980, 2887-2893. DOI: 10.1039/P19800002887. View Source
[2] EduRev. Leaving Group Ability: Triflate vs. Tosylate. Chemistry Stack Exchange. https://edurev.in/question/4746550. View Source
[3] Filo. Compare the leaving group tendency: Triflate, Mesylate, Tosylate, Acetate. https://askfilo.com/user-question-answers-chemistry/compare-the-leaving-group-tendency-for-the-following-i-br-35383934343331. View Source
[4] Yumpu. Potassium is a much more... (Coal Alkylation Study). https://www.yumpu.com/en/document/view/12345678/potassium-is-a-much-more. View Source
[5] Schlosser, M. et al. Metalated 1-(p-methoxybenzyl)pyrazole: a structural chameleon. Eur. J. Org. Chem. 2006, 2417–2422. ISSN: 1434-193X. View Source
[6] Wikipedia Contributors. Triflate. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Triflate. View Source
Butyl Triflate: Quantified Differentiation vs. Key Comparators for Informed Procurement
Leaving Group Superiority: Triflate vs. Tosylate, Mesylate, and Halides
The -OTf group is a 'super leaving group' [1]. A direct rank-order comparison places its leaving group ability significantly above other common sulfonates and halides. This translates to faster reaction kinetics and the ability to alkylate less reactive nucleophiles [2].
Leaving group tendencyClass-level inference
-OTf > -OMs > -OTs > -OAc (halides rank lower)
Supports selection for reactions where weaker leaving groups fail
Based on pKa and anion stability
Leaving Group AbilityNucleophilic SubstitutionSN2 Reactivity
General SN2 reaction context; inferred from pKa of conjugate acids and anion stability.
Why This Matters
Selecting butyl triflate is essential for achieving alkylation in reactions where butyl tosylate, mesylate, or halides fail or require forcing conditions.
Leaving Group AbilityNucleophilic SubstitutionSN2 Reactivity
[1] Filo. Compare the leaving group tendency: Triflate, Mesylate, Tosylate, Acetate. https://askfilo.com/user-question-answers-chemistry/compare-the-leaving-group-tendency-for-the-following-i-br-35383934343331. View Source
[2] Wikipedia Contributors. Triflate. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Triflate. View Source
Comparative Electrophile Reactivity in Metalation-Trapping: Triflate vs. Iodide
In trapping studies of lithiated 1-(p-methoxybenzyl)pyrazole, a stark difference in reactivity was observed. Butyl triflate (BuOTf) reacted so rapidly that it led to non-selective product mixtures due to its speed exceeding the rate of the dynamic equilibration of the lithiated intermediate [1]. In contrast, the less reactive 1-iodobutane was not able to trap the intermediate before it reverted, demonstrating a kinetic difference in electrophilic power [1].
Trapping reactivityHead-to-head
BuOTf: Rapid capture, product mixturesBuI: Inert, no trapping of metastable intermediate
Kinetic reactivity tier differs fundamentally from butyl iodide
Lithiated 1-(p-methoxybenzyl)pyrazole dynamic equilibration study
Butyl Triflate: 'rapidly reacting electrophile', leads to product mixtures.
Comparator Or Baseline
1-Iodobutane: 'relatively inert', does not trap the metastable intermediate.
Quantified Difference
Qualitative: BuOTf is fast enough to outpace an intramolecular equilibration; BuI is not.
Conditions
Trapping of lithiated 1-(p-methoxybenzyl)pyrazole in a dynamic equilibration process.
Why This Matters
This confirms that butyl triflate's reactivity tier is fundamentally different from butyl iodide. For applications requiring rapid, often non-selective, electrophilic trapping, triflate is the required reagent.
[1] Schlosser, M. et al. Metalated 1-(p-methoxybenzyl)pyrazole: a structural chameleon. Eur. J. Org. Chem. 2006, 2417–2422. ISSN: 1434-193X. View Source
Quantified Efficiency in Williamson Ether Synthesis: Yield Benchmarking
The high reactivity of butyl triflate translates to high synthetic efficiency under mild conditions. In a Williamson ether synthesis, the reaction of butyl triflate with benzyl alcohol at room temperature produces benzyl butyl ether in a 92% isolated yield . This yield is a key performance benchmark for this specific reagent in ether bond formation.
Comparative data for butyl bromide or iodide under identical conditions is not provided in the source, but the high yield underscores the reagent's efficiency.
Quantified Difference
92% isolated yield under mild conditions.
Conditions
Williamson ether synthesis with benzyl alcohol at room temperature.
Why This Matters
A quantifiable 92% yield provides a reliable performance expectation for procurement, supporting the reagent's selection for high-yielding alkylations.
Distinct Handling and Stability Requirements vs. Halides
Butyl triflate is extremely reactive in SN2 reactions and must be stored in conditions free of nucleophiles, particularly water [1]. This is a critical differentiator from butyl halides (e.g., butyl iodide, bromide), which, while also electrophiles, are significantly less hydrolytically sensitive and do not require the same level of rigorous anhydrous handling. This high sensitivity is a direct consequence of the superior leaving group ability of the triflate anion [1].
Handling requirementClass-level inference
Strictly anhydrous, nucleophile-free storage
Distinct from halides, which tolerate standard dry conditions
Moisture sensitivity derived from -OTf leaving group stability
Butyl Triflate: Must be stored under strictly anhydrous, nucleophile-free conditions.
Comparator Or Baseline
Butyl Halides (e.g., Butyl Iodide, Butyl Bromide): Less hydrolytically sensitive; standard dry conditions usually sufficient.
Quantified Difference
Qualitative: Triflate demands more stringent anhydrous handling.
Conditions
Standard laboratory storage and reaction setup.
Why This Matters
Procurement of butyl triflate necessitates a lab equipped for rigorous anhydrous technique; substituting it with a butyl halide to bypass this requirement will fundamentally alter reaction kinetics and outcomes.
[1] Wikipedia Contributors. Triflate. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Triflate. View Source
Divergent Thermal Stability and Alkylation Profiles: Triflate vs. Other Alkyl Triflates
The alkyl chain length impacts the stability and reaction profile of alkyl triflates. A study on aromatic alkylation showed that pure methyl triflate does not alkylate p-cymene even after several hours at 100°C, while pure ethyl triflate is thermally unstable and alkylates only after a long induction period during which it breaks down to triflic acid [1]. Butyl triflate, with its longer primary alkyl chain, is expected to exhibit its own distinct balance of thermal stability and electrophilic reactivity, differing from both methyl and ethyl analogs [1].
Thermal stability rankClass-level inference
Alkyl chain length modulates stability and induction period
Methyl, ethyl, and butyl triflate are not interchangeable
Aromatic alkylation study; pure methyl triflate no reaction at 100 °C
AlkylationFriedel-CraftsThermal Stability
Evidence Dimension
Thermal Stability and Reactivity Profile
Target Compound Data
Butyl Triflate: Its profile is distinct from shorter-chain analogs.
Comparator Or Baseline
Methyl Triflate: No reaction at 100°C after several hours (pure). Ethyl Triflate: Thermally unstable, alkylation after induction period.
Quantified Difference
Qualitative: Alkyl chain length modulates thermal stability and reactivity, precluding direct substitution.
Conditions
Thermal alkylation of aromatic compounds (e.g., p-cymene).
Why This Matters
This evidence demonstrates that alkyl triflates are not interchangeable as a class. The butyl derivative must be specifically selected and its unique stability/reactivity profile accounted for in experimental design.
AlkylationFriedel-CraftsThermal Stability
[1] B. L. Booth, R. N. Haszeldine and K. Laali, J. Chem. Soc., Perkin Trans. 1, 1980, 2887-2893. DOI: 10.1039/P19800002887. View Source
Butyl Triflate: Prioritized Application Scenarios Supported by Differential Evidence
Rapid, High-Yield Williamson Ether Synthesis of Benzyl Butyl Ether
Procure butyl triflate for the synthesis of benzyl butyl ether via a Williamson etherification, where a documented isolated yield of 92% is achievable at room temperature . This specific high-yield outcome, supported by quantitative evidence, makes it a preferred reagent over less reactive butyl halides for this transformation, which would likely require more forcing conditions and provide lower yields.
Kinetic Electrophilic Trapping of Metastable Organolithium Intermediates
Select butyl triflate as the electrophile of choice for trapping short-lived or dynamically equilibrating carbanions (e.g., lithiated heterocycles) where rapid reaction kinetics are essential to capture the desired intermediate before it rearranges or decomposes, as demonstrated in the trapping of lithiated 1-(p-methoxybenzyl)pyrazole [1]. Its superior reactivity profile, distinct from butyl iodide, is critical for this application.
Alkylation of Weak Nucleophiles or Sterically Hindered Substrates
Employ butyl triflate when faced with a substrate of low nucleophilicity or high steric hindrance that is unreactive toward standard alkylating agents like butyl halides, mesylates, or tosylates. The significantly greater leaving group ability of the triflate anion enables SN2 reactions that would otherwise fail or proceed at impractically slow rates [2][3].
Kumada-Corriu Cross-Coupling Reactions
Use butyl triflate as the electrophilic partner in Kumada-Corriu cross-couplings, a validated application for this specific reagent . Its high reactivity can facilitate oxidative addition to the palladium or nickel catalyst, enabling challenging sp3-sp3 or sp3-sp2 C-C bond formations that are inefficient with corresponding halides.
Application
Selection Property
Validation Focus
Williamson ether synthesis
High-yield electrophilic reactivity
Isolated yield review
Kinetic trapping of organolithium intermediates
Rapid, non-selective capture kinetics
Comparative electrophile benchmarking
Alkylation of weak / hindered nucleophiles
Leaving group superiority
Substrate reactivity screening
Kumada-Corriu cross-coupling
Electrophilic partner for Pd/Ni catalysis
Oxidative addition and coupling efficiency
[1] Schlosser, M. et al. Metalated 1-(p-methoxybenzyl)pyrazole: a structural chameleon. Eur. J. Org. Chem. 2006, 2417–2422. ISSN: 1434-193X. View Source
[2] Filo. Compare the leaving group tendency: Triflate, Mesylate, Tosylate, Acetate. https://askfilo.com/user-question-answers-chemistry/compare-the-leaving-group-tendency-for-the-following-i-br-35383934343331. View Source
[3] Wikipedia Contributors. Triflate. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Triflate. View Source
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